Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane structure
96847-52-8 structure
Product Name:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
N.o CAS:96847-52-8
MF:C11H10O2
MW:174.195903301239
CID:2257488
Update Time:2023-11-22

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Propriedades químicas e físicas

Nomes e Identificadores

    • rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
    • (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
    • (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
    • 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)
    • rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
    • Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1
    • Chave InChI: WZGFIZUMKYUMRN-KOLCDFICSA-N
    • SMILES: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P335845-1g
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
1g
$ 150.00 2023-09-06
TRC
P335845-10g
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
10g
$ 1160.00 2023-09-06
TRC
P335845-1000mg
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
1g
$150.00 2023-05-17
TRC
P335845-10000mg
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
96847-52-8
10g
$1160.00 2023-05-17

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ;  2 h, reflux
Referência
Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation
Doyle, Michael P.; Hu, Wenhao; Weathers, Thomas M. Jr., Chirality, 2003, 15(4), 369-373

Método de produção 2

Condições de reacção
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane
Referência
A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation
Doyle, Michael P.; Hu, Wenhao, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

Método de produção 3

Condições de reacção
Referência
1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives
Casadio, S.; Bonnaud, B.; Mouzin, G.; Cousse, H., Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Water ;  6 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
A process for the preparation of Dextromilnacipran or its salt thereof
, India, , ,

Método de produção 5

Condições de reacção
Referência
Improved process for the preparation of levomilnacipran
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
Referência
Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947
Xu, Feng; Murry, Jerry A.; Simmons, Bryon; Corley, Edward; Fitch, Kenneth; et al, Organic Letters, 2006, 8(17), 3885-3888

Método de produção 7

Condições de reacção
Referência
Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs
Shuto, Satoshi; Ono, Shizuka; Hase, Yukako; Kamiyama, Noriko; Matsuda, Akira, Tetrahedron Letters, 1996, 37(5), 641-4

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium amide Solvents: Benzene ;  0 °C; 3 h, rt
1.2 Solvents: Benzene ;  2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
Referência
(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties
Amata, Emanuele ; Rescifina, Antonio ; Prezzavento, Orazio ; Arena, Emanuela; Dichiara, Maria; et al, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  10 min, rt; 20 min, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ;  rt
Referência
Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone
Stockton, Kieran P.; Greatrex, Ben W., Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium amide Solvents: Benzene ;  7 min, cooled; 1 h, rt
1.2 Solvents: Benzene ;  20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  19 h, reflux
Referência
Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium amide Solvents: Benzene ;  30 min, < 20 °C; 30 min, rt
1.2 Solvents: Benzene ;  25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux
Referência
Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode
Yonezawa, Shuji; Yamamoto, Takahiko; Yamakawa, Hidekuni; Muto, Chie; Hosono, Motoko; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

Método de produção 12

Condições de reacção
1.1 Catalysts: Ferrous perchlorate ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ;  4 h, rt
1.2 30 h, 60 °C
Referência
Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions
Shen, Jun-Jie; Zhu, Shou-Fei; Cai, Yan; Xu, Huan; Xie, Xiu-Lan; et al, Angewandte Chemie, 2014, 53(48), 13188-13191

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium amide Solvents: Benzene ;  0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters
Roggen, Heidi; Kehler, Jan; Stensbol, Tine Bryan; Hansen, Tore, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Método de produção 14

Condições de reacção
1.1 150 °C
Referência
In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
Referência
Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol
Yamaguchi, Kazuya; Kazuta, Yuji; Hirano, Kazufumi; Yamada, Shizuo; Matsuda, Akira; et al, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

Método de produção 16

Condições de reacção
Referência
Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors
Zhang, Mingzhu; Jovic, Florence; Vickers, Troy; Dyck, Brian; Tamiya, Junko; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

Método de produção 17

Condições de reacção
Referência
Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones
Milewska, Maria J.; Gdaniec, Maria; Polonski, Tadeusz, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

Método de produção 18

Condições de reacção
1.1 Solvents: Dimethylformamide ,  Water ;  41 h, pH 8, 27 °C; acidified
Referência
Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran
Viazzo, Pascale; Alphand, Veronique; Furstoss, Roland, Tetrahedron Letters, 1996, 37(26), 4519-4522

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

Fornecedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited